Calanolide

CAS No.:

Cat. No.: VC14399609

Molecular Formula: C22H26O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26O5 |

|---|---|

| Molecular Weight | 370.4 g/mol |

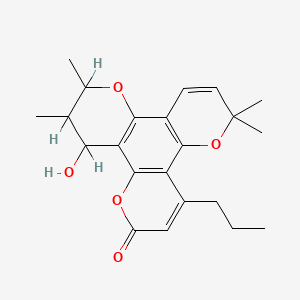

| IUPAC Name | 18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

| Standard InChI | InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3 |

| Standard InChI Key | NIDRYBLTWYFCFV-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

| Canonical SMILES | CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Introduction

Historical Context and Discovery

The discovery of Calanolide A in 1992 marked a milestone in natural product drug discovery. As part of the National Cancer Institute’s (NCI) anti-HIV screening program, botanists collected Calophyllum lanigerum samples from Sarawak, Malaysia, in 1987 . Initial extracts showed potent activity against HIV-1, leading to the isolation of Calanolide A in 1992 . By 1996, synthetic routes were developed to address supply limitations, though challenges in yield and complexity persisted . The establishment of Sarawak Medichem Pharmaceuticals in 2006 aimed to advance clinical development, culminating in Phase I trials by 2016 .

Chemical Structure and Stereochemistry

Calanolide A (C₂₂H₂₆O₅; molecular weight 370.4 g/mol) features a 11,12-dihydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromen-2-one core with hydroxyl, methyl, and propyl substituents . Its stereochemistry—critical for RT inhibition—was confirmed via X-ray crystallography . Calanolide B, while structurally similar, lacks the C-12 hydroxyl group and exhibits reduced antiviral potency .

Table 1: Key Structural Properties of Calanolide A and B

| Property | Calanolide A | Calanolide B |

|---|---|---|

| Molecular Formula | C₂₂H₂₆O₅ | C₂₂H₂₆O₅ |

| Molecular Weight | 370.4 g/mol | 370.4 g/mol |

| Stereochemistry | 10R,11S,12S | 16R,17S,18R |

| Key Substituents | C-12 hydroxyl, C-4 propyl | C-18 hydroxyl, C-6 propyl |

| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |

|---|---|---|---|---|

| 200 | 454 ± 127 | 5.2 ± 1.6 | 2,690 ± 680 | CNC* |

| 400 | 1,721 ± 222 | 3.5 ± 0.6 | 9,149 ± 1,273 | CNC |

| 800 | 2,813 ± 198 | 2.4 ± 0.4 | 18,821 ± 1,384 | 19.8 ± 1.2 |

*CNC: Cannot be calculated due to variability .

Key findings include:

-

Gender Differences: Females exhibited higher AUC and Cₘₐₓ values, attributable to lower body weight .

-

Food Effects: Fed subjects experienced delayed Tₘₐₓ (5.2 h vs. 2.4 h at 800 mg) and variable clearance rates .

-

Safety: Mild adverse events (e.g., dizziness, headache) occurred in 51% of subjects, often linked to phlebotomy rather than the drug itself .

Clinical Development and Challenges

Despite promising Phase I results, clinical progress stalled due to:

-

Supply Limitations: Natural extraction yields <0.1% from C. lanigerum .

-

Synthetic Complexity: Early total syntheses required 20+ steps with low efficiency .

-

Therapeutic Index: Early analogs showed insufficient efficacy-toxicity margins .

Recent advances include bioinspired analogs like pyrano[2,3-f]chromen-8-ones, which retain RT inhibition (IC₅₀ = 0.8–1.2 µM) while simplifying synthesis . Molecular docking studies suggest these analogs adopt binding modes distinct from Calanolide A, potentially overcoming resistance .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume